molecular formula C11H18N4 B14315364 4-[(E)-tert-Butyldiazenyl]heptanedinitrile CAS No. 109483-70-7

4-[(E)-tert-Butyldiazenyl]heptanedinitrile

Cat. No.: B14315364
CAS No.: 109483-70-7
M. Wt: 206.29 g/mol
InChI Key: FNZHAWYYFOIBEQ-UHFFFAOYSA-N
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Description

4-[(E)-tert-Butyldiazenyl]heptanedinitrile is an organic compound characterized by the presence of a diazenyl group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile typically involves the reaction of tert-butylamine with heptanedinitrile in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the formation of the diazenyl group. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-tert-Butyldiazenyl]heptanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

4-[(E)-tert-Butyldiazenyl]heptanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile involves its interaction with molecular targets through its diazenyl and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific conditions and reactants.

Comparison with Similar Compounds

Similar Compounds

    Heptanedinitrile: A simpler compound with two nitrile groups but lacking the diazenyl group.

    tert-Butylamine: Contains the tert-butyl group but lacks the diazenyl and nitrile groups.

    Azobenzene: Contains a diazenyl group but differs in the overall structure and functional groups.

Uniqueness

4-[(E)-tert-Butyldiazenyl]heptanedinitrile is unique due to the combination of its diazenyl and nitrile groups, which confer distinct chemical reactivity and potential applications. This compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

109483-70-7

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4-(tert-butyldiazenyl)heptanedinitrile

InChI

InChI=1S/C11H18N4/c1-11(2,3)15-14-10(6-4-8-12)7-5-9-13/h10H,4-7H2,1-3H3

InChI Key

FNZHAWYYFOIBEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC(CCC#N)CCC#N

Origin of Product

United States

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